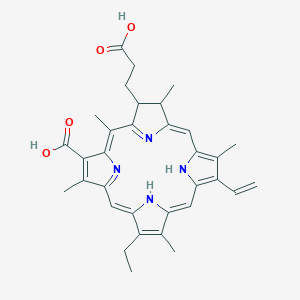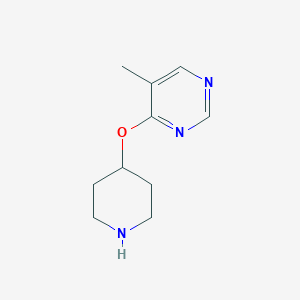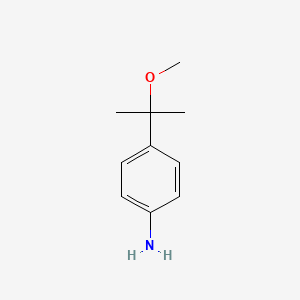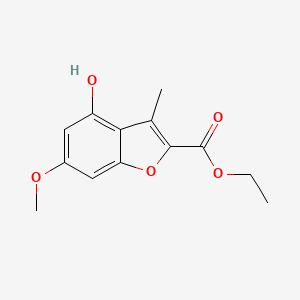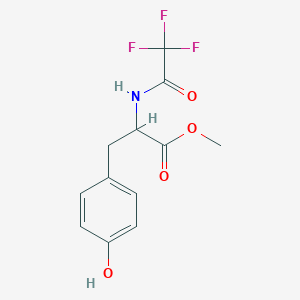
Methyl 4-oxo-1-(1,3-thiazol-4-yl)cyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-oxo-1-(1,3-thiazol-4-yl)cyclohexane-1-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
准备方法
The synthesis of Methyl 4-oxo-1-(1,3-thiazol-4-yl)cyclohexane-1-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a thiazole derivative with a cyclohexanone derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of the production process .
化学反应分析
Methyl 4-oxo-1-(1,3-thiazol-4-yl)cyclohexane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazole ring, leading to the formation of diverse derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
作用机制
The mechanism of action of Methyl 4-oxo-1-(1,3-thiazol-4-yl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
相似化合物的比较
Methyl 4-oxo-1-(1,3-thiazol-4-yl)cyclohexane-1-carboxylate can be compared with other thiazole derivatives, such as sulfathiazole, ritonavir, and abafungin. These compounds share the thiazole ring structure but differ in their substituents and biological activities .
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
The uniqueness of this compound lies in its specific structure and the potential for diverse modifications, making it a valuable compound for further research and development .
属性
分子式 |
C11H13NO3S |
|---|---|
分子量 |
239.29 g/mol |
IUPAC 名称 |
methyl 4-oxo-1-(1,3-thiazol-4-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H13NO3S/c1-15-10(14)11(9-6-16-7-12-9)4-2-8(13)3-5-11/h6-7H,2-5H2,1H3 |
InChI 键 |
COQGBJZHTBBDMK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CCC(=O)CC1)C2=CSC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




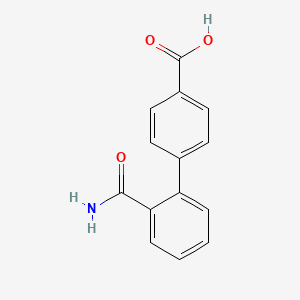

![N-{3-[(4-Oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}acetamide](/img/structure/B13877390.png)
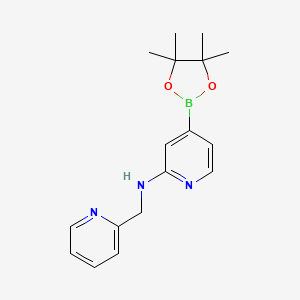

![Tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B13877424.png)
